3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile is an organic compound with the molecular formula C6H6N2O4S3 It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)pyrazole: A compound with similar structural features but different functional groups.
Thiazole derivatives: Various thiazole-based compounds with different substituents.
Uniqueness
3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile is unique due to its specific combination of sulfonyl groups and thiazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
4886-22-0 |
---|---|
Molecular Formula |
C6H6N2O4S3 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3,5-bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H6N2O4S3/c1-14(9,10)5-4(3-7)6(13-8-5)15(2,11)12/h1-2H3 |
InChI Key |
RIGYMANZYXBOTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=NS1)S(=O)(=O)C)C#N |
Origin of Product |
United States |
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